(R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl
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Overview
Description
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a 2,5-dimethylphenyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride typically involves the reaction of 2,5-dimethylphenylacetonitrile with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride
- 2-(2,5-Dimethylphenyl)pyrrolidine
- 2-(2,5-Dimethylphenyl)pyrrolidinehydrobromide
Uniqueness
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H/t12-;/m1./s1 |
InChI Key |
GZPFDUHEGASWAL-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2.Cl |
Origin of Product |
United States |
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